Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-
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Overview
Description
Bicyclo[410]heptane, 3,4,7,7-tetrachloro- is a chemical compound characterized by its unique bicyclic structure and the presence of four chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- typically involves the chlorination of bicyclo[4.1.0]heptane derivatives. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the bicyclic ring.
Industrial Production Methods
Industrial production of Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are also crucial due to the handling of chlorine gas and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of less or more complex structures, respectively.
Scientific Research Applications
Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro- involves its interaction with specific molecular targets. The chlorine atoms play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: This compound has a similar bicyclic structure but with different substituents.
7,7-Dichlorobicyclo[4.1.0]heptane: Another chlorinated derivative with fewer chlorine atoms.
Uniqueness
Bicyclo[410]heptane, 3,4,7,7-tetrachloro- is unique due to the presence of four chlorine atoms, which significantly influence its chemical properties and reactivity
Properties
CAS No. |
60040-74-6 |
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Molecular Formula |
C7H8Cl4 |
Molecular Weight |
233.9 g/mol |
IUPAC Name |
3,4,7,7-tetrachlorobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H8Cl4/c8-5-1-3-4(2-6(5)9)7(3,10)11/h3-6H,1-2H2 |
InChI Key |
NUPAFQHJTPVDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(Cl)Cl)CC(C1Cl)Cl |
Origin of Product |
United States |
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